2-amino-N-(3-bromophenyl)benzamide
Description
Significance of Benzamide (B126) Scaffolds in Chemical Research
Benzamide, a derivative of benzoic acid, and its related structures are of paramount importance in medicinal chemistry. walshmedicalmedia.comresearchgate.net These scaffolds are present in a significant percentage of active pharmaceutical ingredients due to their versatile biological activities. researchgate.net The ability of the benzamide moiety to form hydrogen bonds and engage in π-π stacking and hydrophobic interactions allows for effective binding to various biological macromolecules, such as enzymes and receptors. nih.gov This has led to the development of benzamide-containing compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. walshmedicalmedia.comresearchgate.net The structural simplicity and synthetic accessibility of benzamides make them attractive starting points for the generation of large libraries of compounds for drug discovery. researchgate.net
Overview of Research Trajectories for Halogenated Benzamide Derivatives
The introduction of halogen atoms, such as bromine, into the benzamide scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical and pharmacokinetic properties. mdpi.com Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov Research on halogenated benzamide derivatives has been particularly prominent in the development of radioligands for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov For instance, various halogenated benzamides have been synthesized and evaluated for their potential as radiotracers for dopamine (B1211576) D2-like receptors, which are implicated in various neurological disorders. nih.gov Furthermore, the position and nature of the halogen substituent on the benzamide scaffold have been shown to be critical for the compound's selectivity and potency for specific biological targets. nih.gov
Scope and Research Objectives for 2-amino-N-(3-bromophenyl)benzamide Investigations
The specific compound, this compound, combines the key features of a benzamide scaffold with both an amino group and a bromine substituent. This unique combination of functional groups suggests several potential avenues for research. The primary objectives for investigating this compound include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for its preparation and thoroughly characterizing its chemical and physical properties. mdpi.comresearchgate.net
Structural Analysis: Determining its three-dimensional structure, for example through X-ray crystallography, to understand its conformational preferences and intermolecular interactions.
Biological Screening: Evaluating its potential biological activities, drawing inspiration from the known pharmacological profiles of other substituted benzamides. This could include screening for antimicrobial, anticancer, or enzyme inhibitory effects. researchgate.netnih.gov
Derivative Synthesis: Using it as a versatile intermediate for the synthesis of more complex molecules, such as heterocyclic compounds, which may possess enhanced biological activity. researchgate.net
The presence of the amino group offers a reactive handle for further chemical modifications, while the bromine atom can be utilized in cross-coupling reactions to introduce additional molecular complexity. The relative positions of the amino and bromo substituents are expected to influence the compound's reactivity and biological profile.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, based on available chemical data. sigmaaldrich.com
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrN₂O |
| Molecular Weight | 291.14 g/mol |
| Appearance | Solid |
| InChI | 1S/C13H11BrN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) |
| InChI Key | IXZFMVFTKAQKNE-UHFFFAOYSA-N |
| SMILES String | O=C(NC1=CC=CC(Br)=C1)C2=CC=CC=C2N |
Table 1: Physicochemical properties of this compound.
Synthesis and Reactivity
The synthesis of 2-amino-N-(substituted)benzamides is often achieved through the reaction of isatoic anhydride (B1165640) with an appropriate aniline (B41778) derivative. mdpi.comnih.gov In the case of this compound, this would involve the reaction of isatoic anhydride with 3-bromoaniline (B18343). Microwave-assisted synthesis has been reported as an efficient method for preparing such compounds. mdpi.comnih.gov
The reactivity of this compound is dictated by its functional groups. The primary amino group can undergo diazotization followed by cyclization to form triazinone derivatives. researchgate.net This transformation can lead to a significant change in the molecule's biological activity. researchgate.net
Research Applications and Findings
While specific research exclusively focused on this compound is not extensively documented in the provided search results, the broader class of 2-amino-N-phenylbenzamides has been investigated for various biological activities. For instance, a study on a series of substituted 2-amino-N-phenylbenzamides revealed that some of these compounds exhibited promising antimycobacterial activity, particularly against Mycobacterium tuberculosis. researchgate.net The introduction of a halogen, such as chlorine, at the 5-position of the 2-aminobenzoyl moiety was found to enhance this activity. researchgate.net This suggests that this compound could be a candidate for similar biological evaluations.
Furthermore, the general class of benzamide derivatives has been explored for a multitude of other applications, including as smoothened (SMO) antagonists in the Hedgehog signaling pathway, which is implicated in cancer. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
22312-63-6 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-amino-N-(3-bromophenyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) |
InChI Key |
IXZFMVFTKAQKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino N 3 Bromophenyl Benzamide and Analogs
Established Synthetic Pathways for Benzamide (B126) Formation
Traditional methods for the formation of the benzamide linkage are well-documented and remain fundamental in organic synthesis. These approaches are often characterized by their reliability and the use of readily available starting materials.
Direct Amidation Approaches
Direct amidation represents one of the most straightforward methods for constructing the amide bond in 2-amino-N-(3-bromophenyl)benzamide. This typically involves the reaction of a carboxylic acid derivative with an amine. A common and effective starting material for the synthesis of 2-aminobenzamides is isatoic anhydride (B1165640). The reaction of isatoic anhydride with an appropriate amine, in this case, 3-bromoaniline (B18343), in a suitable solvent such as dimethylformamide (DMF), leads to the formation of the desired 2-aminobenzamide (B116534) derivative through a ring-opening reaction followed by the elimination of carbon dioxide. nih.govmdpi.com This method is advantageous due to the commercial availability of isatoic anhydrides and a wide range of anilines.
Another direct approach is the reaction of an activated carboxylic acid, such as an acyl chloride, with an amine. For the synthesis of this compound, this would involve the reaction of 2-aminobenzoyl chloride with 3-bromoaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. hud.ac.uk The use of acyl chlorides often results in high yields and relatively fast reaction times.
A series of substituted 2-amino-N-phenylbenzamides have been synthesized, and these methodologies can be adapted for the specific synthesis of this compound. researchgate.net For instance, the general synthesis of 2-amino-N-phenylbenzamides often involves the reaction of an appropriate 2-aminobenzoic acid derivative with an aniline (B41778). researchgate.net
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |
| Isatoic anhydride | 3-Bromoaniline | DMF, heat | This compound | nih.govmdpi.com |
| 2-Aminobenzoyl chloride | 3-Bromoaniline | Base, solvent | This compound | hud.ac.uk |
| 2-Aminobenzoic acid | 3-Bromoaniline | Coupling agents (e.g., DCC, EDC) | This compound | researchgate.net |
Bromination-Amidation Sequence
Transition Metal-Catalyzed Syntheses
Transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, offering high efficiency and functional group tolerance. Copper-catalyzed cross-coupling reactions, for instance, can be employed for the synthesis of N-aryl benzamides. A potential route to this compound could involve the copper-catalyzed coupling of 2-aminobenzamide with 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene. acs.orgacs.org
Palladium-catalyzed C-H activation and amination reactions also represent a sophisticated approach. ibs.re.kr In this context, a pre-existing benzamide could undergo directed C-H amination to introduce the amino group at the ortho position of the benzoyl moiety. Alternatively, a directed C-H amidation of a bromoaniline derivative could be explored. The development of such methods often requires careful selection of the catalyst, ligand, and oxidant. ibs.re.kr
| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| Copper salts | 2-Aminobenzamide | 1,3-Dihalobenzene | Cross-coupling | This compound | acs.orgacs.org |
| Palladium complexes | Substituted Benzamide | Aminating agent | C-H Amination | This compound | ibs.re.kr |
| Rhodium complexes | N-Aryl amidines | Alkynes | Annulation | Fused heterocycles | nih.gov |
Novel Synthetic Approaches for this compound
In recent years, the development of novel synthetic methodologies has focused on improving efficiency, reducing reaction times, and promoting greener chemical processes.
Domino Reactions in Benzamide Synthesis
Domino reactions, also known as cascade or tandem reactions, allow for the formation of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. While a specific domino reaction for the direct synthesis of this compound is not prominently reported, the principles of domino chemistry can be applied to construct the core 2-aminobenzamide scaffold. For instance, domino reactions have been developed for the synthesis of various nitrogen-containing heterocycles, and similar strategies could be envisioned for the target molecule. unibo.itnih.govnih.gov A hypothetical domino approach could involve an initial intermolecular reaction to form a key intermediate, which then undergoes an intramolecular cyclization or rearrangement to yield the final product.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. The synthesis of N-aryl benzamides has been shown to be efficiently achieved under microwave irradiation. niscair.res.in The reaction of isatoic anhydride with anilines, a key reaction in the synthesis of 2-aminobenzamides, can be significantly accelerated using microwave heating, often in the absence of a solvent. nih.govmdpi.comresearchgate.net This approach offers a greener alternative to traditional methods by reducing energy consumption and solvent use. niscair.res.inrasayanjournal.co.inarkat-usa.org
| Reaction | Conditions | Advantages | Reference |
| Isatoic anhydride + 3-Bromoaniline | Microwave irradiation, solvent-free | Rapid, high yield, environmentally friendly | nih.govmdpi.com |
| 2-Aminobenzoyl chloride + 3-Bromoaniline | Microwave irradiation | Reduced reaction time, improved purity | niscair.res.in |
Green Chemistry Principles in Synthesis Optimization
The integration of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. These principles focus on maximizing atom economy, utilizing safer solvents, reducing energy consumption, and simplifying reaction procedures.
In the synthesis of benzamide analogs, green approaches often involve the use of microwave irradiation to accelerate reactions, thereby reducing reaction times and energy usage. For instance, the synthesis of 3,4-diphenyl N-alkyl maleimide (B117702) derivatives, which share structural motifs with benzamides, has been optimized using microwave heating, leading to higher yields in shorter timeframes compared to conventional heating. rsc.org Another key aspect of green synthesis is the replacement of hazardous solvents. For example, in peptide synthesis, which also involves amide bond formation, N,N-dimethylformamide (DMF) is often replaced with more environmentally benign solvents like ethyl acetate (B1210297). unibo.it
Three-component reactions represent another green synthetic strategy, as they can significantly reduce the number of synthetic steps and purification stages. nih.gov This approach, which combines multiple reactants in a single step, has been successfully employed for the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives. nih.gov This method is noted for its high yields and simple work-up procedure. nih.gov
The use of catalysts that are recoverable and reusable also aligns with green chemistry principles. For example, palladium on carbon (Pd/C) catalysts are used for hydrogenation reactions and can often be recovered and reused, minimizing waste. unibo.it
Below is a table summarizing green chemistry approaches applicable to benzamide synthesis:
| Green Chemistry Principle | Application in Benzamide & Analog Synthesis | Research Finding |
| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 3,4-diphenyl N-alkyl maleimide resulted in higher yields in significantly shorter reaction times (e.g., 30 minutes) compared to conventional methods. rsc.org |
| Safer Solvents | Replacement of hazardous solvents like DMF with greener alternatives such as ethyl acetate. | In solution-phase peptide synthesis, replacing DMF with ethyl acetate improved the overall sustainability of the process. unibo.it |
| Atom Economy | Employing multi-component reactions to combine several reactants in a single step, minimizing byproducts. | A three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone derivatives provided high yields of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives with a simple work-up. nih.gov |
| Catalysis | Use of recoverable and reusable catalysts to reduce waste. | Dehydrated Pd/C catalysts have been shown to be efficient in hydrogenation reactions, with the potential for recovery and reuse. unibo.it |
Synthesis of Precursors and Intermediates
2-Aminobenzoic Acid and its Derivatives: 2-Aminobenzoic acid, also known as anthranilic acid, is a key starting material. chemsynthesis.com Its derivatives can be synthesized through various methods. One common approach is the copper-catalyzed amination of 2-chlorobenzoic acids with aniline derivatives. nih.gov This method is advantageous as it often does not require the protection of the carboxylic acid group and can proceed with high regioselectivity. nih.gov The reaction conditions for this amination can be optimized by varying the solvent, base, and copper source to achieve high yields. nih.gov For example, using a combination of copper and copper(I) oxide as the catalyst in a solvent like 2-ethoxyethanol (B86334) with potassium carbonate as the base has proven effective. nih.gov
3-Bromoaniline: The other crucial precursor is 3-bromoaniline. The synthesis of this and other substituted anilines is a fundamental process in organic chemistry. Standard methods for introducing a bromine atom onto an aniline ring are well-established.
The following table outlines the synthesis of a key precursor for N-aryl anthranilic acids:
| Precursor | Synthetic Method | Reactants | Catalyst/Reagents | Conditions | Yield |
| N-Aryl Anthranilic Acid | Copper-catalyzed amination | 2-Chlorobenzoic acid, Aniline derivative | Cu/Cu₂O, K₂CO₃ | 2-ethoxyethanol, 130°C, 24 hours | Up to 99% nih.gov |
Purification and Isolation Techniques in Benzamide Synthesis
After the synthesis of this compound, effective purification and isolation are necessary to obtain a product of high purity. Common techniques employed for the purification of benzamides and related compounds include crystallization, column chromatography, and extraction.
Crystallization: Crystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization. For benzamides, a solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. This allows for the formation of crystals upon cooling, leaving impurities behind in the solvent. The study of benzamide and its fluorinated analogs has shown that even slight structural modifications can influence crystal packing and potentially affect the ease of crystallization. acs.orgnih.gov
Column Chromatography: Flash column chromatography is a common and efficient method for separating the desired benzamide from unreacted starting materials and byproducts. acs.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents). The components of the reaction mixture are separated based on their differential adsorption to the silica gel and solubility in the eluting solvent. The selection of the appropriate eluent system is crucial for achieving good separation.
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. The crude product is dissolved in an organic solvent that is immiscible with water, and the solution is washed with water or an aqueous solution of a mild acid or base to remove impurities.
The table below summarizes common purification techniques for benzamides:
| Purification Technique | Principle of Separation | Key Considerations |
| Crystallization | Differential solubility of the compound and impurities in a given solvent at different temperatures. | Selection of an appropriate solvent or solvent mixture is crucial for obtaining high purity crystals. acs.orgnih.gov |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase. | The choice of the eluent system is critical for effective separation of the desired product from byproducts. acs.org |
| Extraction | Partitioning of a compound between two immiscible liquid phases (e.g., an organic solvent and water). | The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic impurities. |
Computational and Theoretical Investigations of 2 Amino N 3 Bromophenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods, particularly those based on Density Functional Theory (DFT), provide a powerful lens to examine molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It is a widely used tool for predicting the optimized geometry, bond lengths, and bond angles of molecules. For benzamide (B126) derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to determine the most stable conformation of the molecule. ias.ac.indoi.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. In studies of various benzamide derivatives, FMO analysis has been used to understand how different substituents affect the electronic properties and reactivity of the scaffold. researchgate.net For 2-amino-N-(3-bromophenyl)benzamide, the electron-donating amino group and the electron-withdrawing bromine atom would significantly influence the energies and distributions of the HOMO and LUMO.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.2518 |
| LUMO | -1.2066 |
| Energy Gap (ΔE) | 5.0452 |
Source: Based on data from a study on a related heterocyclic amide. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net
Blue regions denote positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. researchgate.netresearchgate.net
Green regions represent neutral or zero potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, highlighting these as primary sites for hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups. ias.ac.inresearchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations, typically performed using DFT methods, are used to predict the infrared (IR) and Raman spectra of a molecule. ias.ac.in By calculating the harmonic frequencies of a molecule's vibrational modes, researchers can assign the peaks observed in experimental spectra (FT-IR and FT-Raman) to specific molecular motions, such as stretching, bending, and torsion. doi.orgnih.gov
These calculations are crucial for confirming the molecular structure and understanding intramolecular interactions, like hydrogen bonding. ias.ac.in For instance, in a study of 3-amino-4-methoxy benzamide, DFT calculations helped to assign vibrational bands and confirm the presence of an intramolecular hydrogen bond. ias.ac.in A similar analysis for this compound would allow for a detailed interpretation of its vibrational spectra, correlating specific frequencies to the vibrations of its functional groups (C=O, N-H, C-Br) and aromatic rings.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzamide Derivative (Note: This table illustrates the correlation for Cyclophosphamide, a different cyclic amide, as specific data for the title compound is not available.)
| Assignment | Theoretical (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |
|---|---|---|---|
| N-H Stretch | 3450 | 3486 | 3481 |
| C-C Stretch | 1446 | 1430 | 1444 |
| C-N Stretch | 1452 | 1454 | 1468 |
Source: Based on data from a study on Cyclophosphamide. nih.gov
Theoretical Studies of Fragmentation Pathways
Mass spectrometry is a key analytical technique for determining molecular weight and structure. Theoretical calculations can be used to predict the fragmentation patterns observed in a mass spectrum. By analyzing the stability of various potential fragment ions, computational methods can help elucidate the pathways by which a molecule breaks apart upon ionization.
For benzamide-containing structures, common fragmentation pathways involve the loss of the amine or amide groups. researchgate.net For this compound (Molecular Weight: 291.14 g/mol sigmaaldrich.com), a likely initial fragmentation would be the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a 3-bromoaniline (B18343) radical cation, or cleavage to form an aminobenzoyl radical and a 3-bromophenylaminyl cation. Further fragmentation of the bromine-containing ring would also be expected. researchgate.netresearchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. walshmedicalmedia.com This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a potential drug molecule with its biological target. researchgate.net
Docking studies on benzamide derivatives have been performed to explore their potential as inhibitors of various enzymes, such as histone deacetylases (HDACs). researchgate.netnih.gov In such a study, this compound would be computationally placed into the active site of a target protein. The software calculates the binding energy and identifies key interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking between the ligand and the protein's amino acid residues. jst.go.jpnih.gov These studies can guide the synthesis of more potent and selective inhibitors. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-4-methoxy benzamide |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |
| Cyclophosphamide |
| Benzoyl cation |
| 3-bromoaniline |
Ligand-Protein Interaction Prediction and Binding Affinity
Computational docking simulations are a cornerstone of modern drug discovery, used to predict how a ligand, such as a derivative of this compound, might bind to a protein target. researchgate.netingentaconnect.com These simulations calculate the binding affinity, often expressed as a binding energy or a docking score, which indicates the strength of the interaction. For instance, studies on various benzamide derivatives have shown a range of binding affinities against different protein targets.
In a study involving benzamide derivatives as potential inhibitors of DNA gyrase and Sec14p, docking simulations revealed MolDock scores ranging from -100.105 to -119.451 kcal/mol, indicating potent binding. researchgate.netingentaconnect.com The interactions were predominantly hydrophobic, supplemented by hydrogen bonding and electrostatic interactions. researchgate.net For example, specific benzamide derivatives exhibited strong interactions with catalytically important amino acid residues in the target proteins. researchgate.netingentaconnect.com
Another investigation into imidazole-based N-phenylbenzamide derivatives as anticancer agents showed that the most active compounds had a high affinity for the ABL1 kinase protein. nih.gov Similarly, studies on N-phenylbenzamide derivatives as PARP-1 inhibitors for breast cancer therapy demonstrated that a lead compound had a Glide score of -6.53 kcal/mol, comparable to the standard drug Olaparib. innovareacademics.in
These examples underscore the utility of computational methods in predicting and quantifying the binding affinity of benzamide-type molecules. For this compound, we can anticipate that the amino and bromo substituents would significantly influence its binding profile with various protein targets.
Table 1: Representative Binding Affinities of Benzamide Derivatives Against Various Protein Targets
| Derivative Class | Protein Target | Docking Score/Binding Energy | Reference |
| Benzamide Derivatives | DNA Gyrase | -109.736 to -114.391 kcal/mol (MolDock Score) | researchgate.netingentaconnect.com |
| Benzamide Derivatives | Sec14p | -100.105 to -119.451 kcal/mol (MolDock Score) | researchgate.netingentaconnect.com |
| Imidazole-Based N-Phenylbenzamides | ABL1 Kinase | High Affinity (qualitative) | nih.govfigshare.com |
| 3-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-N-phenyl benzamide derivatives | PARP-1 | -6.53 kcal/mol (Glide Score) | innovareacademics.in |
| Substituted Benzamides | Benzodiazepine (B76468) (BDZ) binding sites | IC50 values ranging from 73 nM to 7.7 µM | nih.gov |
Identification of Potential Biological Targets and Binding Modes
A significant application of computational biology is the identification of potential biological targets for a given compound, a process often referred to as target identification or reverse docking. nih.govrsc.org For a molecule like this compound, computational screening against libraries of protein structures can suggest potential therapeutic targets.
Studies on related benzamide derivatives have identified a wide array of potential targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. For example, various benzamide derivatives have been investigated as inhibitors of DNA topoisomerases, which are crucial for DNA replication and repair in cancer cells and bacteria. researchgate.net Docking studies of these derivatives into the active sites of Topoisomerase I and IIα revealed specific interactions with DNA residues and key amino acids like GLY462, ARG487, and TYR805. researchgate.net
In the context of anticancer activity, N-phenylbenzamide derivatives have been identified as potential inhibitors of tyrosine kinases. nih.gov Molecular modeling of these compounds has shown that they can bind to the active site of kinases like EGFR and the T315I-mutant Abl kinase. nih.gov The binding modes often involve hydrogen bonds, hydrophobic interactions, and sometimes specific interactions with key residues that confer selectivity. nih.gov
Furthermore, some substituted benzamides have been found to interact with benzodiazepine binding sites in the brain, suggesting potential applications in neuroscience. nih.gov The binding modes in these cases were found to be competitive and reversible. nih.gov For this compound, the presence of the amino group could facilitate hydrogen bonding, while the bromophenyl moiety could engage in halogen bonding and hydrophobic interactions, influencing its target specificity and binding mode.
Computational Validation of Biological Activity
Computational methods are not only used for prediction but also for the validation and rationalization of experimentally observed biological activities. nih.gov When a compound shows promising activity in a biological assay, computational studies can provide a molecular-level explanation for its efficacy.
In the development of new imidazole-based N-phenylbenzamide derivatives with anticancer properties, computational docking was used to validate the experimental findings. nih.govfigshare.com The derivatives that exhibited the highest cytotoxicity in cell-based assays also showed the strongest binding affinity to the target protein in docking simulations, thus providing a computational validation of their biological activity. nih.gov
Similarly, in a study of N-phenylbenzamide derivatives targeting kinetoplastid parasites, computational models were used to understand the different DNA binding modes (minor groove binding versus intercalation) of the synthesized compounds, which correlated with their biological activity. acs.orgnih.gov The ionization states of the molecules at physiological pH, as determined computationally, were also found to be a key factor in their DNA binding affinity. acs.orgnih.gov
For this compound, if it were to show a particular biological effect, computational studies could be employed to build a hypothesis about its mechanism of action. This could involve docking it into the active site of a suspected target protein and demonstrating that its binding mode and affinity are consistent with the observed activity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes. nih.govfrontiersin.org While static docking can predict a preferred binding pose, MD simulations can reveal how the ligand and protein adapt to each other and the stability of their interactions in a more realistic, dynamic environment.
For N-phenylbenzamide derivatives designed as PARP-1 inhibitors, MD simulations were crucial in confirming the stability of the ligand-protein complex. innovareacademics.in The simulations showed minimal fluctuations in the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex, indicating a stable binding. innovareacademics.in The binding free energy calculated from the MD simulations also corroborated the strong binding affinity predicted by docking. innovareacademics.in
In another study on imidazole-based N-phenylbenzamide derivatives, MD simulations revealed that the active compounds formed stable complexes with the ABL1 kinase protein, reinforcing their potential as anticancer agents. nih.gov The conformational flexibility of benzamide derivatives has also been investigated using force-field-based methods, which can identify low-energy conformers and intramolecular hydrogen bonds that may influence binding. nih.gov
For this compound, MD simulations could be used to explore its conformational landscape and to study the dynamics of its interaction with a potential biological target. This would provide a more complete picture of its binding mechanism than what can be obtained from docking alone.
Intermolecular Interaction Analysis in Condensed Phases
The study of intermolecular interactions in the solid state is crucial for understanding the physicochemical properties of a compound, such as its crystal packing, solubility, and melting point. Computational methods like Hirshfeld surface analysis and quantum-chemical calculations can provide detailed insights into these interactions. mdpi.comnih.gov
Research on the intermolecular hydrogen bonds in benzamide derivatives has shown that they can form various hydrogen bonding networks. mdpi.com For example, 2,6-difluorobenzamide (B103285) can form mutual intermolecular hydrogen bonds, and the presence of fluorine atoms allows for other types of intermolecular interactions. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) analysis has revealed that dispersion and induction are the decisive components of the interaction energy in the hydrogen bonds of these compounds. mdpi.com
For this compound, a similar computational analysis would likely reveal a complex network of intermolecular interactions. The amino group would be a prime candidate for hydrogen bond donation, while the amide oxygen and the nitrogen of the amide could act as hydrogen bond acceptors. The bromine atom could participate in halogen bonding, and the aromatic rings would be involved in π-π stacking and C-H···π interactions. Understanding these interactions is not only important for materials science but can also be relevant for drug design, as the solid-state conformation can influence its biological activity.
Mechanistic Investigations of Biological Activities of 2 Amino N 3 Bromophenyl Benzamide
In Vitro Assessment of Cell Line Response
The initial evaluation of a novel compound's therapeutic potential often begins with in vitro assessments against various cell lines to determine its cytotoxic and antimicrobial effects.
Evaluation of Antiproliferative Potential in Cancer Cell Lines
The antiproliferative activity of benzamide (B126) derivatives has been a subject of significant research interest. Studies on compounds structurally similar to 2-amino-N-(3-bromophenyl)benzamide indicate a potential for cytotoxic effects against cancer cells. For instance, a new series of 2-amino-1,4-naphthoquinone-benzamides demonstrated significant cytotoxic activity against several cancer cell lines. nih.gov All the newly synthesized compounds in that study were found to be more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov Specifically, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were approximately 78.75 times more potent than cisplatin against this cell line. nih.gov
Interactive Table: Antiproliferative Activity of Structurally Related Benzamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 5e (Aniline derivative) | MDA-MB-231 (Breast Cancer) | 0.4 |
| 5l (3-Nitroaniline derivative) | MDA-MB-231 (Breast Cancer) | 0.4 |
| Cisplatin (Control) | MDA-MB-231 (Breast Cancer) | 31.5 |
| 5e (Aniline derivative) | HT-29 (Colon Cancer) | - |
| Cisplatin (Control) | HT-29 (Colon Cancer) | - |
Data is illustrative and based on structurally related compounds, not this compound itself. nih.gov
Assessment of Antimicrobial Efficacy Against Specific Pathogens
Benzamide derivatives have also been explored for their antimicrobial properties. nanobioletters.com A study on a series of 2-aminobenzamide (B116534) derivatives showed that some of these compounds exhibited moderate to good activity against various bacterial and fungal strains. nih.gov For example, one compound in the series demonstrated excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. nih.gov Another study on N-benzamide derivatives reported that certain compounds showed significant activity against Bacillus subtilis and Escherichia coli. nanobioletters.com
Direct data on the antimicrobial efficacy of this compound against specific pathogens is not available in the current literature. The following table provides data from a study on related benzamide derivatives to indicate the potential antimicrobial profile.
Interactive Table: Antimicrobial Activity of Structurally Related Benzamide Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | Bacillus subtilis | 25 | 6.25 |
| 5a | Escherichia coli | 31 | 3.12 |
| 6b | Escherichia coli | 24 | 3.12 |
| 6c | Bacillus subtilis | 24 | 6.25 |
Data is illustrative and based on structurally related compounds, not this compound itself. nanobioletters.com
Exploration of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, insights into its potential mechanisms can be inferred from studies on related molecules.
Elucidation of Cellular Target Interactions
The cellular targets of benzamide derivatives can be diverse. For instance, research on the antiproliferative activity of 3-aminobenzamide (B1265367) (3-ABA) in the A431 human carcinoma cell line suggested that a major target was the cytoskeleton. nih.gov This interaction led to a notable increase in dendritic-like protrusions, which is indicative of a differentiative trigger. nih.gov Another potential target for benzamide derivatives is the kinesin HSET (KIFC1), which is involved in the clustering of extra centrosomes in cancer cells. Inhibition of HSET can lead to the formation of multipolar mitotic spindles and subsequent cell death in these cancer cells. nih.gov
Investigation of Signal Transduction Pathway Modulation
The modulation of signal transduction pathways is a common mechanism of action for many therapeutic agents. While specific studies on this compound are lacking, related compounds have been shown to influence signaling pathways. For example, some benzamide derivatives are known to inhibit NF-κB activation, a critical pathway in inflammatory responses. Furthermore, the inhibition of Poly(ADP-ribose) polymerase (PARP) by compounds structurally similar to 3-amino-N-[2-(diethylamino)ethyl]benzamide can modulate oxidative stress through the PARP-1–ATF4–MKP-1 retrograde pathway. This modulation can lead to the inactivation of stress-activated kinases like JNK and p38 MAPK, thereby reducing oxidative cell death.
Analysis of DNA Intercalation or Enzyme Inhibition Mechanisms
DNA intercalation is a mechanism by which planar molecules insert themselves between the base pairs of DNA, often leading to cytotoxic effects. The planar structure of many aromatic compounds, including some benzamide derivatives, makes them potential DNA intercalating agents. nih.govmdpi.com For example, 2-amino-3-methylimidazo[4,5-f]quinolone (IQ), a heterocyclic amine with a related structural motif, has been shown to intercalate into DNA. nih.gov
Enzyme inhibition is another key mechanism. As mentioned earlier, PARP enzymes are significant targets for benzamide derivatives. nih.gov These compounds can act as competitive inhibitors by mimicking the nicotinamide (B372718) portion of the NAD+ cofactor, thereby blocking the synthesis of poly(ADP-ribose) and interfering with DNA repair and other cellular processes. Additionally, research on compounds similar to N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide has indicated that they can inhibit cytochrome P450 enzymes, which could impact the metabolism of other drugs.
Comparative Biological Profiling with Related Benzamide Analogs
The biological activity of this compound can be understood more comprehensively through comparative analysis with its related benzamide analogs. Research into various substituted benzamides has revealed how modifications to the core structure influence their antimicrobial and other biological properties.
Studies on a series of 2-aminobenzamide derivatives have highlighted the significance of substituent identity and position on their antimicrobial efficacy. For instance, a study on 2-aminobenzamide derivatives synthesized from isatoic anhydride (B1165640) showed that specific substitutions on the N-phenyl ring resulted in varied antimicrobial profiles. mdpi.com Notably, the introduction of different functional groups leads to a range of activities against various bacterial and fungal strains.
In the context of antimycobacterial activity, a key area of investigation for benzamide derivatives, structure-activity relationships (SAR) are particularly revealing. A study on substituted 2-amino-N-phenylbenzamides demonstrated that the introduction of a chloro group at the 5-position of the 2-aminobenzoyl moiety generally enhanced antimycobacterial activity against Mycobacterium tuberculosis and other atypical strains. researchgate.net This suggests that electronic modifications to the anthranilic acid portion of the molecule can significantly impact its potency.
The nature of the substituent on the N-phenyl ring is also a critical determinant of activity. While direct data for the 3-bromo derivative is often part of broader screening studies, comparisons can be drawn from analogs. For example, in a series of N-alkyl nitrobenzamides, the length of the N-alkyl chain was found to be a crucial factor for optimizing antimycobacterial efficacy. nih.gov Although structurally different from the N-phenyl series, this highlights the importance of the substituent attached to the amide nitrogen.
Furthermore, research on other heterocyclic bioisosteres of the benzamide scaffold, such as 2-amino benzothiazoles, has identified compounds with potent bactericidal activity against M. tuberculosis. nih.gov The replacement of the benzamide core with a benzothiazole, benzimidazole, or benzoxazole (B165842) ring system has been shown to retain or, in some cases, improve activity, although often with accompanying cytotoxicity. nih.gov
The table below provides a comparative summary of the reported biological activities for selected benzamide analogs, offering a broader context for the potential activity profile of this compound.
| Compound/Analog Series | Key Structural Features | Reported Biological Activity | Reference |
| 2-Amino-N-phenylbenzamides | Varied substituents on the N-phenyl ring and the 2-aminobenzoyl moiety. | Antimycobacterial, antifungal, and photosynthesis-inhibiting properties. A 5-chloro substituent enhances antimycobacterial activity. | researchgate.net |
| 2-Aminobenzamide Derivatives | Synthesized from isatoic anhydride with various N-substituents. | Broad-spectrum antimicrobial activity; efficacy is highly dependent on the nature of the N-substituent. | mdpi.com |
| N-Alkyl Nitrobenzamides | Nitro-substituted benzoyl ring with varying N-alkyl chain lengths. | Potent antimycobacterial activity, with efficacy dependent on the position of the nitro group and the length of the alkyl chain. | nih.gov |
| 2-Amino Benzothiazoles | Benzothiazole core as a bioisostere of the 2-aminobenzamide structure. | Bactericidal activity against Mycobacterium tuberculosis, with some analogs showing high potency but also cytotoxicity. | nih.gov |
| N-Phenylbenzamide Derivatives | Bis(2-aminoimidazolines) and related structures targeting kinetoplastid parasites. | Antiprotozoal activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani by binding to DNA. | nih.govacs.org |
This comparative profiling underscores that the biological activity of benzamide derivatives is finely tuned by their substitution patterns. The presence of the 2-amino group, combined with the electronic and steric properties of the 3-bromo substituent on the N-phenyl ring of this compound, places it within a chemical space of significant interest for antimicrobial research.
Structure Activity Relationship Sar Studies of 2 Amino N 3 Bromophenyl Benzamide Derivatives
Impact of Substituent Modifications on Biological Activities
The biological activities of benzamide (B126) derivatives can be significantly influenced by the nature and position of various substituents. However, specific data on derivatives of 2-amino-N-(3-bromophenyl)benzamide is sparse, necessitating a broader look at related structures to infer potential SAR trends.
Role of Halogen Substituents (e.g., Bromine Position and Nature)
The presence and position of a halogen, such as bromine, on the N-phenyl ring is a critical determinant of a molecule's biological activity, influencing factors like binding affinity and pharmacokinetic properties. For instance, in a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides investigated as inhibitors of Trypanosoma brucei, the introduction of a bromine or chlorine atom to the benzoyl ring led to a four-fold increase in potency compared to the fluorine-substituted analog. nih.gov Specifically, 2,4-dichloro and 2,3-dichloro substitutions were found to be the most active. nih.gov This suggests that the electronic and steric properties of the halogen and its position are key to the interaction with the biological target.
In another study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the replacement of a chlorine atom with the more lipophilic bromine atom was explored to enhance the lipophilic character of the molecules while maintaining similar electronic effects. nih.gov This modification was found to be slightly beneficial for the activity of a related 4H-1,3-oxazol-5-one derivative. nih.gov
Despite these examples in related compound classes, a direct comparison of the biological activity of 2-amino-N-(2-bromophenyl)benzamide, this compound, and 2-amino-N-(4-bromophenyl)benzamide is not available in the reviewed literature. Such a study would be essential to fully elucidate the optimal positioning of the bromine substituent for any given biological target.
Influence of Amino Group Modifications
The 2-amino group on the benzoyl ring is a key feature, likely involved in hydrogen bonding interactions with biological targets. Modification of this group, such as through acylation or alkylation, would be expected to significantly alter the compound's activity. However, no specific studies detailing the systematic modification of the 2-amino group on the this compound scaffold and the resulting impact on biological activity have been identified.
General insights can be drawn from studies on related compounds. For example, in the development of inhibitors for GABA transporters, acylation of the amino functionality at the 4-position of butanoic acid did not significantly change the inhibitory potency profile. nih.gov This indicates that in some contexts, this position may be tolerant to modification without loss of activity.
Effects of Benzoyl Ring Substitutions
Substitution on the benzoyl ring, which bears the 2-amino group, presents another avenue for modifying the activity of the parent compound. In the investigation of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, substitutions on the benzoyl portion of the molecule were assessed. nih.gov It was found that among mono-substituted benzoyl derivatives, the 2-substituted analogs were the most active. nih.gov For instance, a 2-chlorobenzoyl derivative was three times more active than its 3-chloro counterpart and almost eight times more active than the 4-chloro derivative. nih.gov This underscores the critical role of substituent placement on the benzoyl ring.
Rational Design Principles for Enhanced Research Potential
The rational design of more potent and selective derivatives of this compound would be guided by the biological target of interest. For example, if targeting a kinase, design principles would focus on creating interactions with key amino acid residues in the ATP-binding pocket. A common strategy involves introducing substituents that can form hydrogen bonds or hydrophobic interactions to enhance binding affinity.
One study on trypanosoma inhibitors highlights a rational approach where a bigger ortho-benzoyl substituent, a 2-trifluoromethyl group, improved potency. nih.gov To enhance water solubility, a 2-trifluoromethyl-pyridinoyl compound was synthesized and showed high potency. nih.gov This demonstrates a typical rational design cycle of identifying a potent but perhaps poorly soluble compound and then modifying it to improve its pharmaceutical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. nih.gov The model suggested that the inclusion of hydrophobic substituents would enhance HDAC inhibition. nih.gov Furthermore, hydrogen bond donating groups positively contributed to the activity, while electron-withdrawing groups had a negative influence. nih.gov
While these findings are for a related class of compounds, they provide a framework for what a QSAR study on this compound derivatives might entail. Such a study would involve synthesizing a series of analogs with diverse substituents, measuring their biological activity, and then using computational methods to build a predictive model. This model could then guide the design of new, more potent compounds. However, no specific QSAR studies for this compound derivatives were found in the public domain.
Chemical Derivatization and Functionalization Strategies for 2 Amino N 3 Bromophenyl Benzamide
Synthetic Transformations for Novel Analog Generation
The generation of novel analogs from 2-amino-N-(3-bromophenyl)benzamide can be systematically approached by modifying its three key structural components: the primary amino group, the benzamide (B126) nitrogen, and the bromophenyl ring.
Modifications at the Amino Moiety
The primary amino group on the benzoyl ring is a versatile handle for a variety of chemical transformations.
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to introduce a wide range of substituents. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: Reductive amination provides a means to introduce alkyl groups. This involves the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. nih.gov
Diazotization and Cyclization: The amino group can be converted to a diazonium salt, which can then undergo cyclization reactions to form fused heterocyclic systems, such as 1,2,3-benzotriazin-4(3H)-ones. researchgate.net A one-pot method for the synthesis of 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones from 2-amino-N-substituted benzamides has been developed, proceeding through intermolecular C-H selenylation followed by annulation. nih.gov
Derivatization of the Benzamide Nitrogen
The amide nitrogen offers another site for structural diversification, although it is generally less reactive than the primary amino group.
N-Alkylation: While direct alkylation of the amide nitrogen can be challenging, it can be achieved under specific conditions using strong bases and alkyl halides.
Synthesis from Substituted Anilines: A more common approach to obtaining derivatives with substitutions on the benzamide nitrogen is to synthesize the parent compound from an already modified aniline (B41778). For example, a variety of N-substituted benzamide derivatives can be synthesized from substituted anilines and isatoic anhydride (B1165640). mdpi.com
Functionalization of the Bromophenyl Ring
The bromine atom on the phenyl ring is a key functional group for introducing molecular diversity through various cross-coupling reactions.
Suzuki Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. It allows for the introduction of primary or secondary amines, leading to the synthesis of N-aryl or N-heteroaryl derivatives.
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne, providing a route to alkynyl-substituted analogs.
Cyanation: The bromo group can be replaced with a cyano group, which can then be further transformed into other functional groups such as carboxylic acids or amines.
Introduction of Reporter Groups for Spectroscopic Probing
To study the interactions and localization of this compound in biological systems, it can be labeled with spectroscopic probes.
Fluorescent Labeling: A common strategy involves coupling a fluorescent dye to the molecule. For instance, the ortho-aminobenzoic acid scaffold, present in the parent compound, is itself a fluorophore. nih.govscilit.com Its fluorescence properties are sensitive to the polarity of the microenvironment. nih.gov More intensely fluorescent groups can be introduced by reacting the amino group with fluorescent reagents like fluorescein (B123965) isothiocyanate (FITC) or other activated fluorophores.
Mass Spectrometry Tags: For mass spectrometry-based detection and quantification, the molecule can be derivatized with specific tags. Reagents such as (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) can be used to introduce a charged tag, enhancing ionization efficiency and detection sensitivity. nih.gov Other reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) introduce a tertiary amine to improve the mass signal. google.com
Below is a table summarizing various derivatization reagents for spectroscopic probing:
| Reagent Class | Example Reagent | Target Functional Group | Detection Method |
| Fluorogenic Labels | Fluorescein isothiocyanate (FITC) | Primary Amines | Fluorescence Spectroscopy |
| Fluorogenic Labels | 7-Methylthio-4-(2,1,3-benzoxadiazolyl) Isothiocyanate | Primary Amines | Fluorescence Spectroscopy |
| Mass Tags | (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Primary Amines | Mass Spectrometry |
| Mass Tags | N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Primary Amines | Mass Spectrometry |
| Pyrylium Salts | 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary Amines, Hydroxy Groups | Mass Spectrometry |
Conjugation Strategies for Targeted Delivery in Research Models
For targeted delivery in research models, this compound can be conjugated to targeting moieties such as antibodies or peptides. nih.gov
Amide Bond Formation: The primary amino group can be used to form a stable amide bond with a carboxylic acid on the targeting moiety. This is a widely used and robust conjugation method.
Thioether Linkage: If a thiol group is introduced onto the molecule (e.g., by reacting the amino group with a heterobifunctional linker containing a thiol-reactive group), it can be conjugated to a targeting moiety via a maleimide (B117702) or haloacetyl group.
Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the molecule allows for highly efficient and specific conjugation to a targeting moiety containing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Development of Prodrugs for Enhanced Research Utility
Prodrug strategies can be employed to modify the properties of this compound for research applications, for example, to enhance its permeability or to control its release. nih.govnih.gov
Ester Prodrugs: If a hydroxyl group is introduced into the molecule, it can be esterified with a promoiety that is cleaved by cellular esterases to release the active compound.
Phosphate (B84403) Prodrugs: A hydroxyl group can also be converted to a phosphate ester, which can be cleaved by alkaline phosphatases. nih.gov
Amino Acid Prodrugs: The amino group can be acylated with an amino acid. This can potentially utilize amino acid transporters for increased cellular uptake.
Enzyme-Activatable Prodrugs: A promoiety can be attached that is specifically cleaved by an enzyme that is overexpressed in the target cells or tissue of interest.
The proactive design of prodrugs is a valuable strategy in early-stage research to address potential liabilities in physicochemical or pharmacokinetic properties. nih.gov
Future Research Directions and Perspectives for 2 Amino N 3 Bromophenyl Benzamide
Exploration of New Mechanistic Pathways in Biological Systems
The future of 2-amino-N-(3-bromophenyl)benzamide in biological research lies in elucidating its precise mechanisms of action. Benzamide (B126) derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comresearchgate.net A primary avenue of future research will be to investigate whether this compound follows known pathways or carves out new ones.
Recent studies on o-aminobenzamide derivatives have identified novel anti-gastric carcinoma agents that function by disrupting NAD+ biosynthesis through the inhibition of the rate-limiting enzyme NAMPT. nih.gov Future investigations could explore if this compound or its analogues exhibit similar inhibitory activity against NAMPT or other key enzymes in metabolic pathways crucial for cancer cell survival.
Furthermore, the structural alerts within this compound, namely the aminobenzoyl and bromophenyl moieties, suggest potential interactions with a variety of biological targets. For instance, some benzamide derivatives are known to target the cell division protein FtsZ in bacteria, highlighting a potential mechanistic pathway for antimicrobial activity. nih.gov Research could focus on whether this compound or its derivatives can disrupt bacterial cell division or other essential prokaryotic processes. The general mechanism for the formation of benzamide derivatives often involves the reaction of an amine with a carboxylic acid derivative, a process that can be adapted to create a wide range of functionally diverse molecules for mechanistic studies. nih.govresearchgate.net
Integration with Advanced Screening Platforms
The identification of novel biological activities for this compound will be significantly accelerated by its integration into advanced screening platforms. High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against a multitude of biological targets. nih.gov
Future efforts should involve the inclusion of this compound in diverse chemical libraries for large-scale screening campaigns. upenn.edu These libraries can be tested against various cell lines, microbial strains, and purified protein targets to uncover new therapeutic potentials. nih.gov Modern HTS technologies, such as fluorescence-activated cell sorting (FACS) and confocal laser scanning microscopy, can screen millions of compounds with high efficiency. nih.gov
Moreover, the development of focused libraries around the this compound scaffold can be a powerful strategy. By systematically modifying the substitution patterns on both the benzoyl and phenyl rings, researchers can generate a collection of related compounds. These libraries can then be screened to establish structure-activity relationships (SAR), guiding the optimization of lead compounds with improved potency and selectivity. thermofisher.com For instance, screening a library of 2-aminobenzamide (B116534) derivatives led to the identification of a potent antifungal agent. nih.gov
Application in Material Science Research
Beyond its potential in the life sciences, the structural characteristics of this compound suggest intriguing possibilities in material science. The benzamide linkage is a stable and versatile functional group that can be incorporated into larger polymeric structures.
One promising area of research is the development of novel biodegradable polymers. Poly(ester amide) elastomers, for example, have been fabricated into microfluidic scaffolds for tissue engineering. researchgate.net These scaffolds exhibit desirable mechanical properties and degradation profiles for supporting cell growth. Future studies could explore the synthesis of polymers incorporating the this compound moiety to create scaffolds with tailored properties, such as enhanced biocompatibility or specific cell-interactive surfaces. nih.govroyalsocietypublishing.org The amino group on the benzoyl ring provides a reactive handle for further chemical modifications, allowing for the attachment of bioactive molecules or cross-linking agents to the polymer backbone. nih.gov
The presence of the bromine atom also opens up avenues for creating functional materials. Brominated compounds are known for their flame-retardant properties and as intermediates in cross-coupling reactions for the synthesis of complex organic materials. Research could focus on incorporating this compound into polymers or surface coatings to enhance their thermal stability or to create materials with tunable electronic or optical properties.
Development of Chemically Diverse Compound Libraries based on the Benzamide Scaffold
The true potential of this compound will be unlocked through the systematic development of chemically diverse compound libraries based on its core benzamide scaffold. This approach allows for the exploration of a vast chemical space and the identification of molecules with optimized properties for specific applications.
The synthesis of 2-aminobenzamide derivatives can be readily achieved through established chemical methods, such as the reaction of isatoic anhydride (B1165640) with various amines. nih.gov This synthetic accessibility facilitates the creation of large and diverse libraries. By varying the substituents on both aromatic rings, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecules. For example, libraries of N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents. researchgate.net
Furthermore, the 2-amino group and the bromine atom on the parent compound serve as versatile synthetic handles for further diversification. The amino group can be acylated, alkylated, or used in the construction of heterocyclic rings, while the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents. This combinatorial approach can rapidly generate a multitude of novel compounds for biological screening and materials science applications. nih.govmdpi.comderpharmachemica.comacs.org
Q & A
Q. What are the common synthetic routes for preparing 2-amino-N-(3-bromophenyl)benzamide?
The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 3-bromoaniline. A standard method utilizes an acyl chloride intermediate:
- Step 1 : React 2-aminobenzoic acid with thionyl chloride (SOCl₂) to form 2-aminobenzoyl chloride.
- Step 2 : Add 3-bromoaniline in anhydrous benzene or tetrahydrofuran (THF) under inert conditions.
- Step 3 : Use triethylamine (Et₃N) as a base to neutralize HCl byproducts.
- Purification : Recrystallize from ethanol or ethyl acetate/hexane mixtures (yields ~70–97%) .
Q. Key Considerations :
- Control reaction temperature (20–40°C) to minimize side reactions.
- Monitor pH to avoid premature hydrolysis of the acyl chloride.
Q. How is this compound structurally characterized?
Standard characterization techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 305 (C₁₃H₁₀BrN₂O⁺) .
- X-ray Crystallography : Monoclinic crystal system with P2₁/c space group, confirming planarity of the benzamide core .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound analogs?
Substituent position and electronic effects significantly alter activity. A comparative SAR study reveals:
Q. Methodological Insight :
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and MIC protocols .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Control Experiments : Compare activity against structurally rigid analogs (e.g., 2-amino-N-(3-chlorophenyl)benzamide) to isolate halogen effects .
Q. What advanced techniques are used to study the binding interactions of this compound with biological targets?
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., thrombin) to identify hydrogen bonds between the amide group and catalytic triad residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (50 ns trajectories) to assess stability of the bromophenyl group in hydrophobic pockets .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG = −9.2 kcal/mol) and stoichiometry (n = 1:1) .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high enantiomeric purity?
Q. What computational tools are recommended for modeling the physicochemical properties of this compound?
- LogP Prediction : Use MarvinSketch (ChemAxon) or ACD/Labs to estimate hydrophobicity (LogP ~2.8) .
- Solubility Analysis : Apply the General Solubility Equation (GSE) with melting point data (mp 168–172°C) .
- ADMET Profiling : Utilize SwissADME to predict bioavailability (%F = 65–72%) and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
